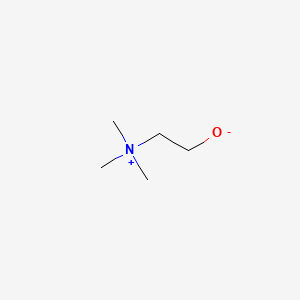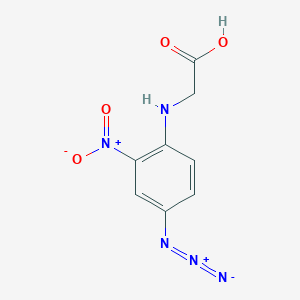
N-(4-Azido-2-nitrophenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Azido-2-nitrophenyl)glycine is a compound that features both azido and nitro functional groups attached to a phenyl ring, with a glycine moiety. This compound is known for its photoactivatable properties, making it useful in various scientific applications, particularly in the field of bioconjugation and crosslinking.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-fluoro-3-nitrophenyl azide with glycine under controlled conditions . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for N-(4-Azido-2-nitrophenyl)glycine are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-Azido-2-nitrophenyl)glycine undergoes various chemical reactions, including:
Common Reagents and Conditions
Photolysis: UV light is the primary reagent for initiating photolysis reactions.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Photolysis: The major products include nitrene insertion products and ring-expanded compounds.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.
科学的研究の応用
N-(4-Azido-2-nitrophenyl)glycine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(4-Azido-2-nitrophenyl)glycine primarily involves the formation of a nitrene intermediate upon UV light exposure. This highly reactive species can insert into various chemical bonds, leading to covalent modifications of nearby molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying molecular interactions and dynamics .
類似化合物との比較
Similar Compounds
N-(5-Azido-2-nitrobenzoyloxysuccinimide): Another photoactivatable crosslinker with similar properties but different spacer arm length and solubility characteristics.
Sulfo-SANPAH (sulfosuccinimidyl-6-[4-azido-2-nitrophenylamino]hexanoate): A water-soluble crosslinker used for cell-surface protein crosslinking.
Uniqueness
N-(4-Azido-2-nitrophenyl)glycine is unique due to its specific combination of azido and nitro groups, which provide distinct reactivity and versatility in various applications. Its ability to form stable amide bonds with primary amines and its photoactivatable nature make it particularly valuable in bioconjugation and crosslinking studies .
特性
CAS番号 |
38873-75-5 |
|---|---|
分子式 |
C8H7N5O4 |
分子量 |
237.17 g/mol |
IUPAC名 |
2-(4-azido-2-nitroanilino)acetic acid |
InChI |
InChI=1S/C8H7N5O4/c9-12-11-5-1-2-6(10-4-8(14)15)7(3-5)13(16)17/h1-3,10H,4H2,(H,14,15) |
InChIキー |
FHUYBHRAWRYYBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


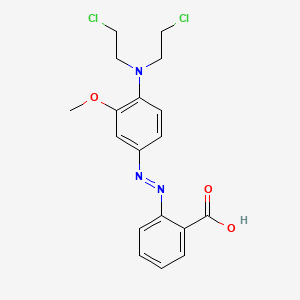

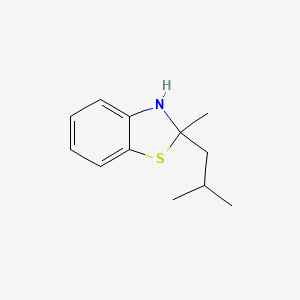
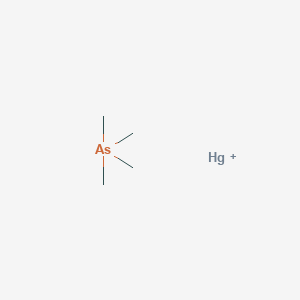
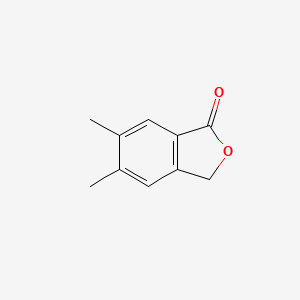
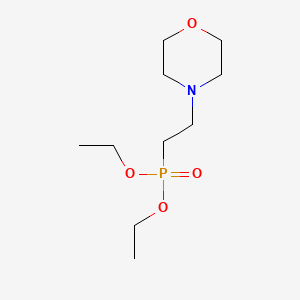
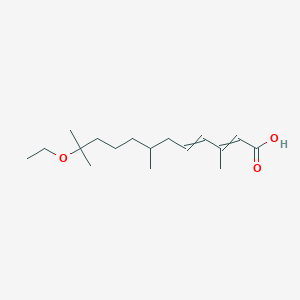
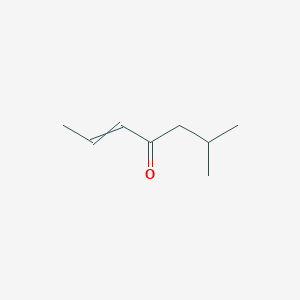
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
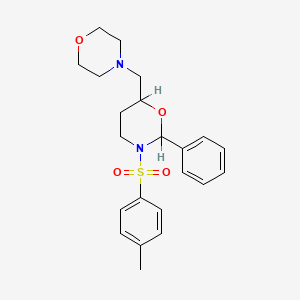
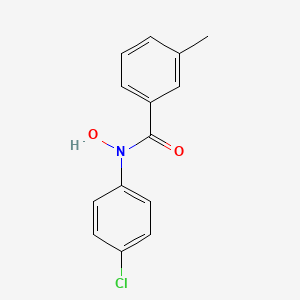
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
